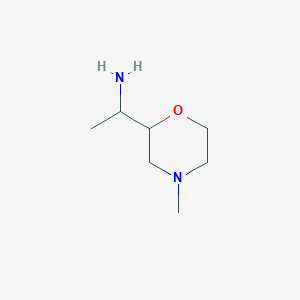

1-(4-Methylmorpholin-2-yl)ethan-1-amine

Description

Historical Context and Classification

The foundation for understanding this compound lies in the historical development of morpholine chemistry, which traces its origins to the late nineteenth century. Ludwig Knorr, the accomplished German chemist, discovered morpholine in the late 1800s, initially believing it to be structurally related to morphine, which led to its distinctive nomenclature. This historical misconception, while scientifically incorrect, established the naming convention that continues to influence morpholine derivative nomenclature today. The discovery of morpholine marked a pivotal moment in heterocyclic chemistry, as it introduced researchers to a unique six-membered ring system containing both nitrogen and oxygen heteroatoms.

This compound belongs to the broader classification of heterocyclic organic compounds, specifically categorized as a morpholine derivative. Within the chemical taxonomy, this compound is classified as an amine-ether heterocycle, reflecting the dual nature of its functional groups. The presence of both amine and ether functionalities within the same molecular framework places this compound within the category of polyfunctional heterocycles, which have gained significant attention in modern organic synthesis. The compound's classification extends beyond simple morpholine derivatives to encompass the more specialized subcategory of substituted morpholine amines, where both the ring system and the attached aliphatic chain contribute to its chemical identity.

The systematic classification of this compound reveals its position within the hierarchy of nitrogen-containing heterocycles. As a member of the morpholine family, it shares fundamental structural characteristics with other six-membered oxygen and nitrogen heterocycles, yet its specific substitution pattern distinguishes it from simpler morpholine derivatives. The methylation at the 4-position of the morpholine ring and the ethanamine substituent at the 2-position create a unique chemical environment that influences both its physical properties and potential reactivity patterns.

Significance in Morpholine Chemistry

The significance of this compound within morpholine chemistry stems from its representation of key structural modifications that exemplify the versatility of the morpholine scaffold. Morpholine and its derivatives have emerged as crucial heterocycles in medicinal chemistry due to their well-balanced lipophilic-hydrophilic profile and reduced acidity constant values. The morpholine ring system provides a unique conformational flexibility, existing in equilibrium between chair-like and skew-boat topologies, which enables optimal positioning of substituents for various chemical and biological interactions.

The compound demonstrates the strategic importance of morpholine derivatives in contemporary chemical research, particularly in their ability to modulate pharmacokinetic and pharmacodynamic properties of complex molecules. The presence of a weak basic nitrogen atom positioned opposite to the oxygen atom within the ring provides a distinctive acidity constant value similar to blood hydrogen ion concentration, potentially enhancing solubility and permeability characteristics. This fundamental property makes morpholine derivatives valuable scaffolds for directing molecular interactions and optimizing chemical behavior in various applications.

Research into morpholine derivatives has revealed their capacity to enhance molecular potency through specific interactions with target proteins, while simultaneously serving as scaffolding elements that direct appendages into optimal spatial arrangements. The oxygen atom within the morpholine ring can form hydrogen bonds, while the relatively electron-deficient ring system can establish hydrophobic interactions, contributing to the overall binding affinity and selectivity of morpholine-containing compounds. The flexible conformation resulting from the equilibrium between different ring topologies provides optimal features for creating suitable scaffolds that position functional groups in desired orientations.

The morpholine chemotype has attracted considerable attention from the medicinal chemistry community due to its improved cytochrome oxidase profiles, prolonged bioavailability, and optimal clearance characteristics. These compounds undergo oxidation to nontoxic derivatives, making them attractive candidates for various applications where metabolic stability and safety profiles are important considerations. The increasing number of research articles and review papers focusing on morpholine derivatives reflects the growing recognition of their potential across multiple chemical disciplines.

Structural Identity and Nomenclature

This compound possesses a well-defined molecular structure characterized by the molecular formula Carbon-seven Hydrogen-sixteen Nitrogen-two Oxygen-one, with a molecular weight of 144.21 grams per mole. The compound's structural architecture centers on a six-membered morpholine ring system that incorporates both nitrogen and oxygen heteroatoms in a 1,4-relationship. The morpholine ring serves as the central scaffold, with a methyl group attached to the nitrogen atom at the 4-position and an ethanamine chain connected to the carbon atom at the 2-position.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the morpholine ring serves as the parent structure. The name 1-(4-methylmorpholin-2-yl)ethanamine accurately describes the substitution pattern, indicating the presence of a methyl group at the 4-position of the morpholine ring and an ethanamine group attached at the 2-position. Alternative nomenclature systems may refer to this compound using variations in the positioning of descriptive elements, but the core structural identity remains consistent across different naming conventions.

The molecular connectivity can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System representation for this compound is CC(C1CN(CCO1)C)N, which provides a linear encoding of the molecular structure. The International Chemical Identifier string InChI=1S/C7H16N2O/c1-6(8)7-5-9(2)3-4-10-7/h6-7H,3-5,8H2,1-2H3 offers a standardized representation that enables precise identification and database searching. The corresponding International Chemical Identifier Key JANJYTWFQWHFER-UHFFFAOYSA-N provides a hashed version of the structural information suitable for rapid database queries and structural comparisons.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₆N₂O |

| Molecular Weight | 144.21 g/mol |

| IUPAC Name | 1-(4-methylmorpholin-2-yl)ethanamine |

| InChI | InChI=1S/C7H16N2O/c1-6(8)7-5-9(2)3-4-10-7/h6-7H,3-5,8H2,1-2H3 |

| InChI Key | JANJYTWFQWHFER-UHFFFAOYSA-N |

| SMILES | CC(C1CN(CCO1)C)N |

| CAS Registry Number | 1421603-49-7 |

Position within the Family of Morpholine Derivatives

This compound occupies a distinctive position within the extensive family of morpholine derivatives, representing a specific structural variation that demonstrates the versatility of morpholine-based molecular frameworks. The compound's unique substitution pattern distinguishes it from other members of the morpholine derivative family while maintaining the fundamental characteristics that define this important class of heterocyclic compounds. When compared to related morpholine derivatives, this compound exemplifies how strategic modifications to the parent morpholine structure can yield specialized chemical entities with tailored properties.

The morpholine derivative family encompasses a broad range of compounds that share the common six-membered ring system containing nitrogen and oxygen heteroatoms. Within this family, this compound represents a branch characterized by simultaneous nitrogen methylation and carbon substitution with an aminoethyl chain. This dual modification pattern creates a compound that bridges simple morpholine derivatives and more complex polyfunctional morpholine systems. The positioning of substituents at both the nitrogen and carbon centers of the morpholine ring provides insights into how different substitution patterns influence molecular properties and potential applications.

Comparative analysis with other morpholine derivatives reveals the structural diversity possible within this chemical family. For instance, 2-(4-Methylmorpholin-3-yl)ethan-1-amine represents a positional isomer where the ethanamine chain is attached at the 3-position rather than the 2-position of the morpholine ring. This subtle structural difference demonstrates how small changes in substitution patterns can lead to distinct chemical entities with potentially different properties. Similarly, compounds such as 2-Morpholinoethylamine, which lacks the methyl substitution on the nitrogen atom, illustrate how the presence or absence of alkyl groups can influence the overall chemical behavior of morpholine derivatives.

The compound's position within the morpholine derivative family is further defined by its relationship to both simpler and more complex morpholine-containing structures. Simple morpholine derivatives, such as 4-Methylmorpholine, represent the foundational structures from which more complex derivatives are derived. At the other end of the complexity spectrum, compounds like the morpholine-containing pharmaceuticals mentioned in medicinal chemistry literature demonstrate how morpholine scaffolds can be incorporated into larger molecular frameworks for specific biological applications.

| Compound Name | Molecular Formula | Key Structural Features |

|---|---|---|

| This compound | C₇H₁₆N₂O | N-methyl, 2-ethanamine substitution |

| 2-(4-Methylmorpholin-3-yl)ethan-1-amine | C₇H₁₆N₂O | N-methyl, 3-ethanamine substitution |

| 2-Morpholinoethylamine | C₆H₁₄N₂O | Unsubstituted N, 2-ethanamine chain |

| 4-Methylmorpholine | C₅H₁₁NO | N-methyl substitution only |

| 2-(4-Methylmorpholin-2-yl)ethan-1-amine | C₇H₁₆N₂O | Alternative positioning nomenclature |

Properties

IUPAC Name |

1-(4-methylmorpholin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-6(8)7-5-9(2)3-4-10-7/h6-7H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANJYTWFQWHFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CN(CCO1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421603-49-7 | |

| Record name | 1-(4-methylmorpholin-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Formaldehyde and Morpholine Derivatives

Method Overview:

This classical approach involves the condensation of morpholine derivatives with formaldehyde, followed by oxidation and amination to introduce the ethan-1-amine moiety.

- Step 1: Morpholine is reacted with formaldehyde under controlled conditions, typically in an aqueous or alcoholic medium, to form a methylated morpholine intermediate.

- Step 2: The methylated morpholine undergoes oxidation, often using oxidizing agents like hydrogen peroxide or potassium permanganate, to generate the corresponding aldehyde or ketone derivative.

- Step 3: The aldehyde is then subjected to reductive amination with ammonia or primary amines, leading to the formation of the ethan-1-amine derivative attached to the morpholine ring.

- Formaldehyde addition at 0-25°C.

- Oxidation with hydrogen peroxide at room temperature.

- Reductive amination using sodium cyanoborohydride or similar reducing agents.

- Straightforward and well-documented.

- Suitable for large-scale synthesis.

Alkylation of 4-Methylmorpholine with Ethylene Derivatives

Method Overview:

This approach involves N-alkylation of 4-methylmorpholine with ethylene-based electrophiles, such as ethylene oxide or haloalkanes, to introduce the ethan-1-amine chain.

- Step 1: 4-Methylmorpholine is reacted with ethylene oxide under basic or neutral conditions, leading to ring-opening and formation of N-(2-hydroxyethyl)morpholine.

- Step 2: The hydroxy group is converted into an amine via amination reactions, such as treatment with ammonia or amines in the presence of catalysts.

- Ethylene oxide at 50-100°C under pressure.

- Amine substitution at elevated temperatures with catalysts like Raney nickel or platinum.

- The process may involve protection/deprotection steps to ensure selectivity.

- The yield depends on reaction conditions and purity of reagents.

Reductive Amination of Morpholine-Containing Intermediates

Method Overview:

This method employs reductive amination to directly introduce the ethan-1-amine group onto a morpholine scaffold.

- Step 1: Synthesize a precursor containing a ketone or aldehyde functional group attached to the morpholine ring.

- Step 2: Subject this precursor to reductive amination with ammonia or primary amines, using reducing agents like sodium cyanoborohydride or hydrogen with a metal catalyst.

- Mild acidic conditions (pH 4-6).

- Room temperature to 60°C, depending on the reagents.

- High selectivity.

- Suitable for functionalized morpholine derivatives.

Preparation via N-Methylation of Morpholine

Method Overview:

Based on the synthesis of N-methyl morpholine, this method involves methylation of morpholine followed by functionalization to introduce the ethan-1-amine.

- Step 1: Morpholine is methylated using formaldehyde or methyl iodide under basic conditions to produce N-methylmorpholine.

- Step 2: N-methylmorpholine undergoes further reactions, such as oxidation or halogenation, to generate reactive intermediates.

- Step 3: These intermediates are then aminated or coupled with appropriate reagents to form the ethan-1-amine group.

- Methylation with formaldehyde at 60-70°C.

- Oxidation with suitable oxidants like PCC or chromium reagents.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Formaldehyde Condensation | Morpholine, Formaldehyde | Oxidants (H₂O₂) | Room temp to 25°C | Moderate to high | Classical route, scalable |

| Alkylation with Ethylene Oxide | 4-Methylmorpholine | Ethylene oxide | 50-100°C, pressure | Variable | Requires protection steps |

| Reductive Amination | Morpholine derivatives with aldehyde/ketone | NaBH₃CN, ammonia | pH 4-6, room temp | High | Selective, versatile |

| N-Methylation | Morpholine, Formaldehyde | Formaldehyde, methyl iodide | 60-70°C | High | Produces N-methyl morpholine intermediate |

Research Findings and Notes

- The synthesis of 1-(4-Methylmorpholin-2-yl)ethan-1-amine is often achieved via alkylation or reductive amination strategies, with the choice depending on the desired purity, yield, and scale.

- Oxidative methods involving formaldehyde and oxidants like hydrogen peroxide are well-established, providing a straightforward route with good yields.

- Recent advances include enantioselective catalytic approaches to morpholine derivatives, enhancing stereochemical control, although their application to this specific compound remains under exploration.

- The reactivity of morpholine allows for diverse functionalization, making it adaptable for complex molecule synthesis, including pharmaceutical intermediates.

Chemical Reactions Analysis

1-(4-Methylmorpholin-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Common reagents used in these reactions include acids, bases, and organic solvents, depending on the desired transformation. Major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Methylmorpholin-2-yl)ethan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: This compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(4-Methylmorpholin-2-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The morpholine ring and ethanamine side chain allow it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key physical and structural attributes of 1-(4-Methylmorpholin-2-yl)ethan-1-amine with analogs:

*Calculated based on formula.

†Inferred from analogs like 2-(2-Methylmorpholin-4-yl)ethan-1-amine, which is liquid at room temperature .

Key Observations:

- Substituent Position : The placement of the methyl group on the morpholine ring (2- vs. 4-position) affects polarity and physical state. For example, 2-(2-Methylmorpholin-4-yl)ethan-1-amine is liquid, while ketone-containing morpholine derivatives (e.g., from ) are solids with higher melting points .

- Functional Groups : Replacement of the amine group with a ketone (e.g., 1-(Morpholin-4-yl)ethan-1-one derivatives) increases molecular weight and rigidity, leading to higher melting points .

- Aromatic vs.

Chemical Reactivity

- Amine Reactivity : The primary amine group in this compound can participate in Schiff base formation, salt generation, or alkylation, similar to other ethylamine derivatives .

- Morpholine Stability : The morpholine ring is generally stable under physiological conditions but may undergo ring-opening under strong acidic or oxidizing conditions .

Biological Activity

1-(4-Methylmorpholin-2-yl)ethan-1-amine, also known as MMAE (methylmorpholine ethanamine), is a compound that has garnered attention for its potential biological activities. The structural characteristics of this compound suggest various interactions with biological targets, including enzymes and receptors. This article reviews the biological activity of MMAE, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- IUPAC Name : this compound

- Structural Features : The compound contains a morpholine ring, which is known for its ability to engage in hydrogen bonding and interact with various biological macromolecules.

The biological activity of MMAE is primarily attributed to its ability to interact with specific proteins and enzymes. It may modulate the activity of neurotransmitter receptors and influence cellular signaling pathways. The precise mechanism remains to be fully elucidated; however, studies suggest that it may act as an inhibitor or modulator in various biochemical processes.

Biological Activities

- Antitumor Activity : Preliminary studies indicate that MMAE exhibits cytotoxic effects against certain cancer cell lines. For instance, compounds with similar morpholine structures have been shown to inhibit cell proliferation in human lung cancer (SK-LU-1) and hepatocellular carcinoma (HepG2) cells .

- Neurotransmitter Modulation : Given its structural similarity to known psychoactive substances, MMAE may influence neurotransmitter systems, potentially affecting mood and cognition. Research into related compounds suggests they can act as selective serotonin reuptake inhibitors (SSRIs), although specific data on MMAE is limited .

- Antimicrobial Properties : Some derivatives of morpholine compounds have demonstrated antibacterial activity against multidrug-resistant strains of bacteria. While direct studies on MMAE are sparse, the presence of the morpholine ring suggests potential for similar activity against Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

Several studies have explored the biological implications of morpholine-based compounds:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Methylmorpholin-2-yl)ethan-1-amine?

- Methodology : The compound can be synthesized via a two-step process. First, a condensation reaction between a morpholine-substituted ketone (e.g., 1-(4-methylmorpholin-2-yl)ethanone) and an aldehyde derivative in the presence of a base (e.g., NaOH) in ethanol at elevated temperatures (~200°C). Second, cyclization with guanidine nitrate in refluxing ethanol using lithium hydroxide as a catalyst. This method is analogous to the synthesis of morpholine-containing pyrimidin-2-amines .

- Key Parameters : Reaction time (1–4 hours), solvent polarity, and base strength influence yield. Structural confirmation requires IR (e.g., C=O and NH stretches) and NMR (¹H/¹³C signals for morpholine and amine groups) .

Q. How is the structural integrity of this compound validated?

- Analytical Workflow :

- IR Spectroscopy : Detect characteristic peaks (e.g., NH stretch ~3361 cm⁻¹, C=O ~1675 cm⁻¹) .

- NMR Analysis : ¹H-NMR identifies protons on the morpholine ring (δ 2.5–3.5 ppm) and ethylamine backbone (δ 1.2–1.8 ppm). ¹³C-NMR confirms carbon environments (e.g., morpholine carbons at ~50–70 ppm) .

- LC-MS : Molecular ion peaks ([M+H]⁺ or [M-H]⁻) validate molecular weight (e.g., m/z ~173 for related morpholine derivatives) .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound, particularly when scaling synthesis?

- Troubleshooting Strategies :

- Catalyst Screening : Replace LiOH with stronger bases (e.g., KOH) to enhance cyclization efficiency .

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to improve solubility of intermediates.

- Temperature Gradients : Gradual heating (e.g., 150°C → 200°C) reduces side reactions during condensation .

- Yield Benchmarks : Reported yields for analogous morpholine derivatives range from 71% to 89%, depending on substituent electronic effects .

Q. How should researchers resolve discrepancies in elemental analysis data for this amine?

- Case Study : In morpholine derivatives, slight deviations (<0.3% for C, H, N) may arise from hygroscopicity or incomplete combustion. Mitigation steps include:

- Drying Protocols : Use vacuum desiccation or azeotropic distillation to remove moisture.

- Alternative Techniques : Supplement CHN analysis with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in medicinal chemistry?

- SAR Design :

- Morpholine Modifications : Introduce substituents (e.g., fluoro, methyl) to the morpholine ring to alter lipophilicity and bioavailability.

- Amine Functionalization : Replace the ethylamine group with bulkier amines (e.g., benzylamine) to probe steric effects.

- Biological Assays : Test antimicrobial activity (broad-spectrum microbial assays) and receptor binding (e.g., molecular docking against bacterial enzymes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.